N-(4-(N-(4-(dimethylamino)phenethyl)sulfamoyl)phenyl)acetamide
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Description
N-(4-(N-(4-(dimethylamino)phenethyl)sulfamoyl)phenyl)acetamide is a useful research compound. Its molecular formula is C18H23N3O3S and its molecular weight is 361.46. The purity is usually 95%.
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Biological Activity
N-(4-(N-(4-(dimethylamino)phenethyl)sulfamoyl)phenyl)acetamide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C16H20N2O3S
- IUPAC Name : N-[4-[(dimethylamino)sulfonyl]phenyl]acetamide
The presence of a dimethylamino group and a sulfamoyl moiety suggests potential interactions with biological targets, particularly in enzyme inhibition and cellular signaling pathways.
Research indicates that sulfonamide derivatives like this compound may exert their biological effects through several mechanisms:
- Carbonic Anhydrase Inhibition : Several studies have shown that related sulfonamide compounds inhibit carbonic anhydrase (CA), an enzyme involved in various physiological processes including pH regulation and bicarbonate transport. This inhibition can lead to altered cellular metabolism and apoptosis in cancer cells .
- Antiproliferative Effects : The compound has been evaluated for its antiproliferative activity against various cancer cell lines. For instance, it exhibited significant growth inhibition in triple-negative breast cancer cell lines (MDA-MB-231 and MCF-7), with IC50 values ranging from 1.52 to 6.31 μM, demonstrating selectivity over normal breast cells (MCF-10A) .
Table 1: Summary of Biological Activities
Case Studies
- Triple-Negative Breast Cancer : A study investigated the effects of this compound on MDA-MB-231 cells, revealing that the compound not only inhibited cell proliferation but also induced apoptosis significantly, as evidenced by increased annexin V-FITC staining .
- Antibacterial Activity : Related compounds have shown promising antibacterial properties, with significant inhibition observed against Staphylococcus aureus at concentrations around 50 μg/mL. This suggests a dual action mechanism where the compound may also target bacterial growth through carbonic anhydrase inhibition .
- Molecular Docking Studies : Molecular modeling studies indicated favorable binding interactions between the compound and carbonic anhydrase IX, supporting its role as a selective inhibitor. These findings were corroborated by predictive ADMET studies which suggested favorable pharmacokinetic properties for further development .
Properties
IUPAC Name |
N-[4-[2-[4-(dimethylamino)phenyl]ethylsulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S/c1-14(22)20-16-6-10-18(11-7-16)25(23,24)19-13-12-15-4-8-17(9-5-15)21(2)3/h4-11,19H,12-13H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXUZCYCSXGCWMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=C(C=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.